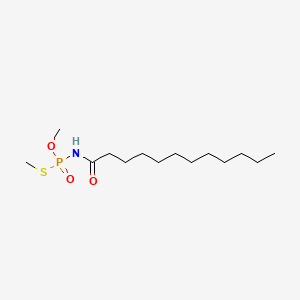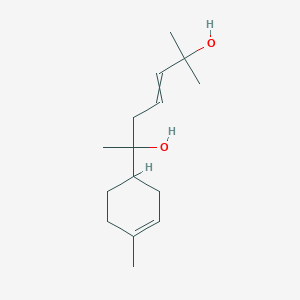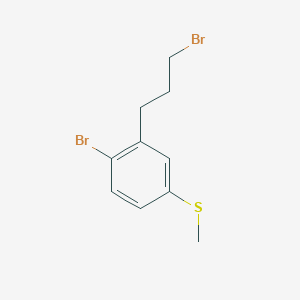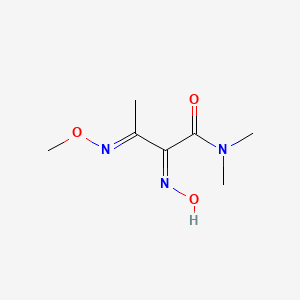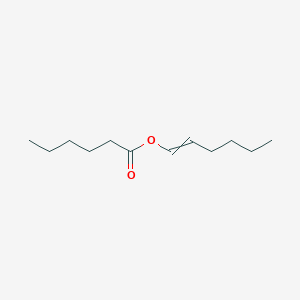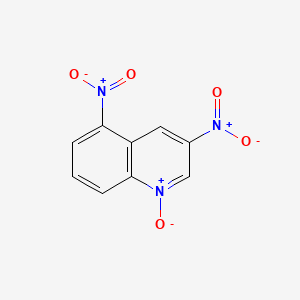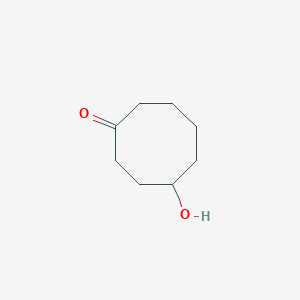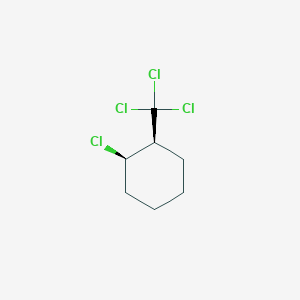
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. One common method is the reaction of cyclohexene with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of (1R,2S)-1-Hydroxy-2-(trichloromethyl)cyclohexane.
Reduction: Formation of (1R,2S)-1-Chloro-2-methylcyclohexane.
Oxidation: Formation of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexanone.
Applications De Recherche Scientifique
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and trichloromethyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Bromo-2-(trichloromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-1-Chloro-2-(dichloromethyl)cyclohexane: Similar structure but with a dichloromethyl group instead of trichloromethyl.
(1R,2S)-1-Chloro-2-(trifluoromethyl)cyclohexane: Similar structure but with a trifluoromethyl group instead of trichloromethyl.
Uniqueness
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and trichloromethyl groups
Propriétés
Numéro CAS |
55756-67-7 |
|---|---|
Formule moléculaire |
C7H10Cl4 |
Poids moléculaire |
236.0 g/mol |
Nom IUPAC |
(1R,2S)-1-chloro-2-(trichloromethyl)cyclohexane |
InChI |
InChI=1S/C7H10Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2/t5-,6+/m0/s1 |
Clé InChI |
SQMLDZKFEVOIOM-NTSWFWBYSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(Cl)(Cl)Cl)Cl |
SMILES canonique |
C1CCC(C(C1)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
